5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylpyridine, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reduction: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but its role as a kinase inhibitor is well-documented .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and aldehyde group at the 3-position make it a versatile intermediate for further chemical modifications and enhance its potential as a bioactive molecule .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-7(5-12)4-11-9(8)10-3-6/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKPQZFWCIMWEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596751 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-17-5 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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